molecular formula C16H16O2 B6346741 (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354942-47-4

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6346741
CAS No.: 1354942-47-4
M. Wt: 240.30 g/mol
InChI Key: LDWHJNZFEMGHJG-CMDGGOBGSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and materials science research. This compound features an α,β-unsaturated ketone system with a well-defined (E) configuration about the C=C double bond, a structural motif known as the "enone" moiety, which is a widespread scaffold in various biologically active compounds . Chalcones of this class are frequently investigated as key intermediates in organic synthesis and are explored for their potential biological activities, which may include enzyme inhibitory, anticancer, and antimicrobial properties based on studies of analogous structures . The specific research value of this compound lies in its hybrid structure, incorporating substituted phenyl and furanyl rings, which can be tuned to interact with various biological targets. While the exact mechanism of action for this specific compound is an area of active investigation, related chalcones are known to function in research settings as modulators of protein function and signal transduction pathways. As a seven-transmembrane (7TM) receptor, GPCR signaling is a complex process involving the activation of heterotrimeric G proteins, which then enact signaling through their α and βγ subunits . Researchers utilize this compound strictly for laboratory studies to explore these and other biochemical phenomena. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in foods, cosmetics, drugs, or consumer products of any kind.

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWHJNZFEMGHJG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

A typical procedure involves dissolving equimolar amounts of 3,4-dimethylacetophenone (1.0 equiv) and 5-methylfurfural (1.1 equiv) in ethanol or methanol. Aqueous sodium hydroxide (40–50% w/v) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–12 hours, after which the product precipitates upon acidification with dilute HCl.

ParameterOptimal ConditionImpact on Yield
Solvent EthanolHigher solubility of intermediates
Base NaOH (40% w/v)85–90% yield
Temperature 0–5°C (initiation), then RTPrevents aldol side reactions
Reaction Time 8–10 hoursBalances completion and decomposition

The use of potassium hydroxide or lithium hydroxide as alternative bases has been explored, but NaOH remains preferred due to cost-effectiveness and consistent results.

Alternative Synthetic Approaches

While the Claisen-Schmidt method dominates, other strategies have been investigated for chalcone synthesis:

Solvent-Free Condensation

Under solvent-free conditions, 3,4-dimethylacetophenone and 5-methylfurfural are mixed with solid NaOH and ground mechanically. This approach reduces reaction time to 2–3 hours and achieves yields of 88–92%. The absence of solvent lowers energy consumption and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 60–80°C) accelerates the reaction to 15–20 minutes, with yields comparable to conventional methods (87–89%). This technique enhances reaction efficiency but requires specialized equipment.

Optimization of Reaction Parameters

Stoichiometry and Molar Ratios

A slight excess of 5-methylfurfural (1.1–1.2 equiv) ensures complete consumption of the ketone, minimizing self-condensation byproducts. Higher excesses (>1.5 equiv) lead to tar formation, reducing yields.

Temperature Control

Maintaining temperatures below 10°C during base addition prevents aldol dimerization of the aldehyde. Gradual warming to room temperature ensures controlled enolate formation and selective cross-condensation.

Workup and Purification

The crude product is filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from a 3:1 ethanol-water mixture yields pale yellow crystals with >98% purity (HPLC). For further purification, column chromatography using silica gel and hexane-ethyl acetate (7:3) eluent resolves any residual impurities.

Characterization and Analytical Data

The product is characterized by spectroscopic methods:

  • 1H NMR (CDCl3, 400 MHz) : δ 7.82 (d, J = 16.0 Hz, 1H, CH=CO), 7.45–7.30 (m, 3H, Ar-H), 6.95 (s, 1H, furan-H), 6.45 (d, J = 16.0 Hz, 1H, CH=CO), 2.40 (s, 6H, CH3), 2.25 (s, 3H, CH3).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1510 cm⁻¹ (Ar-H).

Challenges and Solutions

Stereoselectivity

The (E)-isomer predominates (>95%) due to conjugation stabilization. Z-isomers, if formed, are removed during recrystallization.

Comparative Analysis of Methods

MethodYield (%)TimeEquipment Needs
Classical Claisen 85–908–10 hoursStandard glassware
Solvent-Free 88–922–3 hoursMortar/pestle
Microwave 87–8915–20 minMicrowave reactor

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Antioxidant Properties

Research indicates that (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that chalcone derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Chalcone derivatives are known for their anti-inflammatory properties. Preliminary studies on (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes . This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Drug Development

Given its biological activities, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring its derivatives to enhance potency and selectivity against specific targets in cancer therapy and infectious diseases .

Natural Product Synthesis

This compound can also be used as an intermediate in the synthesis of more complex natural products. Its structure allows for further functionalization, which can lead to the development of novel compounds with tailored biological activities .

Pesticide Development

The antimicrobial properties of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one have implications in agriculture as a potential natural pesticide. Its efficacy against plant pathogens could lead to the formulation of eco-friendly pest control agents .

Photovoltaic Materials

Recent studies have suggested that chalcone derivatives may be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. Research is ongoing to optimize the efficiency of these materials for use in solar cells .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; potential for use in topical formulations .
Study 3Anti-inflammatory MechanismReduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound .
Study 4Drug DevelopmentIdentified as a lead compound for synthesizing new anti-cancer agents .
Study 5Pesticide EfficacyShowed promising results in controlling fungal infections in crops .

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Structural and Crystallographic Features

The substituents on the aromatic rings significantly influence molecular planarity and crystal packing. Key comparisons include:

Compound Substituents (A/B Rings) Dihedral Angle (A/B Rings) C=C Bond Length (Å) Key Interactions Reference
Target Compound 3,4-Dimethylphenyl / 5-Me-furan Not reported ~1.45–1.48 (expected) Likely C–H···O and π-π stacking
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-Dimethoxy / 4-OH-phenyl 19.34° 1.47 O–H···O H-bonds, π-π stacking
(2E)-3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one 3,4-Dimethyl / 4-Br-phenyl 48.13° Halogen interactions, C–H···π
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-Fluoro / phenyl 7.14°–56.26° C–H···F, π-π stacking

Key Observations :

  • Planarity: Electron-donating groups (e.g., methoxy, methyl) increase planarity, reducing dihedral angles between aromatic rings.
  • Bond Lengths: The enone C=C bond length typically ranges from 1.45–1.48 Å across chalcones, consistent with conjugation .
  • Crystal Packing : Methoxy and hydroxy groups facilitate strong O–H···O hydrogen bonds , whereas methyl and halogen substituents rely on weaker C–H···O or C–H···π interactions .

Electronic and Spectroscopic Properties

  • UV-Vis Absorption: The enone system confers strong absorption in the 300–400 nm range. Electron-withdrawing substituents (e.g., Br, Cl) red-shift absorption maxima, while electron-donating groups (e.g., OMe, Me) enhance molar absorptivity .
  • 1H NMR: Protons adjacent to the enone system (e.g., α-H) resonate at δ 7.2–8.1 ppm as doublets due to vicinal coupling (J = 15–16 Hz) . Methyl groups on aromatic rings appear as singlets at δ 2.3–2.6 ppm .

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known by its CAS number 1181608-88-7, is a compound of interest due to its potential biological activities. This article focuses on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight256.30 g/mol
Density1.1 g/cm³
Boiling Point431.3 °C
Flash Point214.7 °C

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4 to 8 μg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a related compound demonstrated IC₅₀ values in the range of 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating a promising effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The mechanism appears to involve the induction of apoptosis through the modulation of caspase activity, with increased levels of caspase 9 observed in treated samples .

The biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some studies suggest that this compound may act as a competitive inhibitor for certain enzymes involved in cellular proliferation and survival pathways.
  • Modulation of Apoptosis : The induction of apoptosis in cancer cells has been linked to changes in the expression ratios of pro-apoptotic and anti-apoptotic proteins, specifically Bax/Bcl-2 ratios .
  • Antioxidant Activity : Preliminary data indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

Several research studies have investigated the biological activity of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and its derivatives:

  • Study on Antimicrobial Efficacy : A study reported that derivatives exhibited potent activity against clinical drug-resistant strains with MIC values as low as 0.5–1.0 μg/mL against Mycobacterium tuberculosis .
  • Anticancer Screening : In vitro assays showed that compounds similar to (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one had better growth inhibition activities than established chemotherapeutics in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one?

  • Methodology : The Claisen-Schmidt condensation is commonly employed for chalcone derivatives. For this compound, reacting 3,4-dimethylacetophenone with 5-methylfuran-2-carbaldehyde in a basic medium (e.g., NaOH/ethanol) under reflux yields the product. Catalyst choice (e.g., NaOH vs. KOH) and solvent polarity should be optimized to enhance yield and stereoselectivity. Reaction progress can be monitored via TLC, and recrystallization in ethanol may purify the product .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • IR : Confirm the α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹; conjugated C=C ~1600 cm⁻¹).
  • ¹H NMR : Look for vinyl proton coupling (δ ~7.5–8.0 ppm, J ≈ 15–16 Hz for trans configuration) and aromatic/furan protons.
  • HR-MS : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass. Cross-reference with analogous chalcone derivatives in literature for spectral assignments .

Q. What crystallographic methods are used to determine the E-configuration and molecular packing?

  • Methodology : Single-crystal X-ray diffraction (XRD) resolves the E-configuration via bond angles and torsion angles (C1-C2-C3-C4 dihedral angle ~180°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing. Data deposition in repositories like CCDC ensures reproducibility .

Advanced Research Questions

Q. How can DFT calculations reconcile discrepancies between experimental and theoretical structural parameters (e.g., bond lengths, UV-Vis spectra)?

  • Methodology : Perform density functional theory (DFT) using B3LYP/6-311++G(d,p) basis set. Compare calculated bond lengths/angles with XRD data. For UV-Vis, compute electronic transitions (TD-DFT) and adjust solvent models (e.g., IEF-PCM for ethanol) to align λmax with experimental spectra. Discrepancies may arise from crystal field effects or solvent interactions .

Q. What strategies resolve contradictions in bioactivity data, such as antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

  • Methodology : Design dose-response assays (MIC/MBC) using standardized strains (e.g., S. aureus and E. coli). Assess membrane permeability via fluorescent dyes (e.g., propidium iodide). Molecular docking can predict interactions with bacterial targets (e.g., DNA gyrase), while SAR studies may reveal substituent effects (e.g., methyl/furan groups enhancing lipophilicity) .

Q. How do intermolecular interactions from Hirshfeld analysis correlate with solubility and stability trends?

  • Methodology : Calculate Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., H···O, C···C). High H-bonding contributions may improve solubility in polar solvents, while π-π stacking could reduce thermal stability. Compare with thermogravimetric analysis (TGA) and solubility tests in solvents of varying polarity .

Q. What computational approaches validate the electrophilicity and reactivity of this chalcone in nucleophilic addition reactions?

  • Methodology : Compute global electrophilicity index (ω = (μ²)/(2η)), where μ is chemical potential and η is hardness. Local electrophilicity (ωk) at the α,β-unsaturated carbonyl site predicts reactivity. Compare with experimental kinetic data (e.g., reaction rates with amines/thiols) to validate models .

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